D4T,P-Bromophenyl-methoxyalanyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
D4T,P-Bromophenyl-methoxyalanyl phosphate undergoes several chemical reactions, including hydrolysis and phosphorylation. The electron-withdrawing properties of the bromo substituent at the para position of the phenyl moiety facilitate hydrolysis, leading to the formation of key metabolites such as alaninyl-d4T-monophosphate and stavudine . These reactions are crucial for the compound’s anti-viral activity, as they enable the formation of bioactive metabolites that inhibit HIV replication .
Scientific Research Applications
D4T,P-Bromophenyl-methoxyalanyl phosphate has been extensively studied for its anti-viral properties, particularly against HIV. It has demonstrated significantly higher potency in inhibiting HIV replication compared to stavudine . Additionally, this compound has shown potential in treating hemorrhagic fever viral infections due to its ability to inhibit viral replication in peripheral blood mononuclear cells and thymidine kinase-deficient T-cells . Its unique chemical structure and enhanced hydrolysis properties make it a valuable candidate for further research in antiviral therapies .
Mechanism of Action
The mechanism of action of D4T,P-Bromophenyl-methoxyalanyl phosphate involves its conversion to active metabolites, which inhibit HIV reverse transcriptase. The para-bromo substituent in the phenyl moiety enhances the compound’s hydrolysis, leading to the formation of alaninyl-d4T-monophosphate and stavudine . These metabolites inhibit the replication of HIV by interfering with the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA .
Comparison with Similar Compounds
D4T,P-Bromophenyl-methoxyalanyl phosphate is unique due to its enhanced hydrolysis properties and higher potency compared to other aryl phosphate derivatives of stavudine. Similar compounds include AZT-5′-(p-bromophenyl methoxyalaninyl phosphate) and other aryl phosphate derivatives of stavudine . this compound stands out due to its significantly higher potency in inhibiting HIV replication and its ability to inhibit the replication of zidovudine-resistant HIV strains .
Properties
IUPAC Name |
methyl 2-[[(4-bromophenoxy)-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPABMVYNSQRPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN3O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875230 |
Source
|
Record name | D4T,P-BROMOPHENYL-METHOXYALANYL PHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.